{2-bromo-6-methoxy-4-[(E)-{(2Z)-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetonitrile
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Overview
Description
[2-BROMO-6-METHOXY-4-({2-[(2-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]METHYL CYANIDE is a complex organic compound with a unique structure that combines bromine, methoxy, and thiazole functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-BROMO-6-METHOXY-4-({2-[(2-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]METHYL CYANIDE typically involves multi-step organic reactions. The process begins with the bromination of a suitable precursor, followed by the introduction of the methoxy group. The thiazole ring is then constructed through cyclization reactions, and the final product is obtained by coupling the thiazole derivative with the phenoxy methyl cyanide moiety under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thiazole moieties.
Reduction: Reduction reactions can target the imino and oxo groups within the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed: The major products depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups at the bromine site.
Scientific Research Applications
Biology: In biological research, this compound can be used to study enzyme interactions and as a probe for investigating cellular pathways.
Medicine: Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors, leveraging the compound’s unique structure.
Industry: In the industrial sector, the compound may be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its versatile reactivity.
Mechanism of Action
The mechanism of action of [2-BROMO-6-METHOXY-4-({2-[(2-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]METHYL CYANIDE involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The thiazole ring and imino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- [2-BROMO-6-METHOXY-4-({2-[(2-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOL]
- [2-BROMO-6-METHOXY-4-({2-[(2-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENYL ACETATE]
Uniqueness: The presence of the cyanide group in [2-BROMO-6-METHOXY-4-({2-[(2-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]METHYL CYANIDE distinguishes it from similar compounds, providing unique reactivity and potential applications. The cyanide group can participate in additional chemical reactions, expanding the compound’s versatility in synthesis and research.
Properties
Molecular Formula |
C20H16BrN3O3S |
---|---|
Molecular Weight |
458.3 g/mol |
IUPAC Name |
2-[2-bromo-6-methoxy-4-[(E)-[2-(2-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetonitrile |
InChI |
InChI=1S/C20H16BrN3O3S/c1-12-5-3-4-6-15(12)23-20-24-19(25)17(28-20)11-13-9-14(21)18(27-8-7-22)16(10-13)26-2/h3-6,9-11H,8H2,1-2H3,(H,23,24,25)/b17-11+ |
InChI Key |
FLBIXQDMYPTBLE-GZTJUZNOSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N=C2NC(=O)/C(=C\C3=CC(=C(C(=C3)Br)OCC#N)OC)/S2 |
Canonical SMILES |
CC1=CC=CC=C1N=C2NC(=O)C(=CC3=CC(=C(C(=C3)Br)OCC#N)OC)S2 |
Origin of Product |
United States |
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